[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-
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Overview
Description
[1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]- is a complex organic compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a trifluoromethoxyphenyl group and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of hydrazine derivatives with nitriles.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with an aldehyde, specifically 5-(4-trifluoromethoxyphenyl)furan-2-carbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include oxidized triazole derivatives, reduced dihydrotriazoles, and various substituted triazole compounds .
Scientific Research Applications
[1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of various receptors, influencing cellular signaling pathways and physiological responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-methoxyphenyl)furan-2-ylmethylene]hydrazino]-: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
[1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-chlorophenyl)furan-2-ylmethylene]hydrazino]-: Contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
The presence of the trifluoromethoxy group in [1,2,4]Triazole, 4-amino-3-ethyl-5-[N’-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]- imparts unique properties, such as increased lipophilicity and enhanced biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H15F3N6O2 |
---|---|
Molecular Weight |
380.32 g/mol |
IUPAC Name |
5-ethyl-3-N-[(E)-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C16H15F3N6O2/c1-2-14-22-24-15(25(14)20)23-21-9-12-7-8-13(26-12)10-3-5-11(6-4-10)27-16(17,18)19/h3-9H,2,20H2,1H3,(H,23,24)/b21-9+ |
InChI Key |
ZEAWWQSJJLUCIX-ZVBGSRNCSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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